What is the structure and function of Mannotetraose?
What is the structure and function of Mannotetraose?
An In-depth Technical Guide on the Core Aspects of Mannotetraose for Researchers, Scientists, and Drug Development Professionals
Introduction
Mannotetraose is a tetrasaccharide, a carbohydrate composed of four mannose monosaccharide units linked together. Its structure and function vary depending on the specific glycosidic linkages between the mannose residues. This technical guide provides a comprehensive overview of the structure, function, and relevant experimental methodologies pertaining to mannotetraose, with a focus on its significance in biological systems and potential therapeutic applications.
Core Structural Features
Mannotetraose is a homo-oligomer of four D-mannose units. The primary structural diversity arises from the different anomeric configurations (α or β) and the positions of the glycosidic bonds (e.g., 1→2, 1→3, 1→4, 1→6). This structural variability leads to a range of isomers with distinct biological roles.
A diagram illustrating the general structure of a linear mannotetraose is presented below.
Caption: General structure of a linear mannotetraose molecule.
Quantitative Data Summary
The following tables summarize key quantitative data for mannotetraose.
Table 1: Physicochemical Properties of Mannotetraose
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₂O₂₁ | [1] |
| Molecular Weight | 666.58 g/mol | [1] |
| Stereochemistry | D-mannose | |
| Common Linkage Types | β-1,4; β-1,2; α-1,2; α-1,3; α-1,6 | [2][3][4] |
Table 2: Enzymatic Hydrolysis Yields of Mannotetraose from Various Substrates
| Substrate | Enzyme Source | Mannotetraose Yield | Reference(s) |
| Locust Bean Gum | Bacillus circulans NT 6.7 | Variable | [3] |
| Konjac Glucomannan | Bacillus circulans NT 6.7 | Variable | [3] |
| Defatted Copra Meal | Bacillus circulans NT 6.7 | Variable | [3] |
| Açaí Seeds | Mannanase (B13387028) BGM "Amano" 10 | Up to 96.8% | [5] |
| Cassia Gum | Rhizopus microsporus | Component of hydrolysate | [6] |
Biological Functions of Mannotetraose Isomers
The function of mannotetraose is intrinsically linked to its isomeric structure.
β-1,4-Mannotetraose: A Key Prebiotic and Enzyme Substrate
β-1,4-mannotetraose is a primary product of the enzymatic hydrolysis of mannans, which are major components of plant cell walls and some microbial polysaccharides.[3][7]
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Prebiotic Activity: This isomer has been shown to act as a prebiotic, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus species.[6] The fermentation of mannotetraose by these bacteria leads to the production of short-chain fatty acids (SCFAs), which contribute to gut health.
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Enzyme Substrate: It serves as a substrate for various mannan-degrading enzymes, including β-mannanases and β-mannosidases. The study of its hydrolysis is crucial for understanding the mechanisms of these enzymes, which have applications in biofuel production, food processing, and animal feed.[5][8]
The metabolic pathway of mannan (B1593421) degradation to mannotetraose and its subsequent utilization by gut microbiota is depicted below.
Caption: Metabolic pathway of mannan degradation and prebiotic effect of mannotetraose.
β-1,2-Mannotetraose: An Immunologically Significant Epitope
β-1,2-linked mannooligosaccharides, including mannotetraose, are prominent components of the cell wall mannan of the pathogenic yeast Candida albicans.[2]
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Immune Recognition: These structures function as pathogen-associated molecular patterns (PAMPs) and are recognized by the host immune system. Specifically, they act as epitopes for antibodies and can interact with immune receptors, playing a critical role in the host's defense against fungal infections.[9][10]
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Vaccine Development: Due to its immunogenic properties, β-1,2-mannotetraose and related structures are being investigated as potential components of antifungal vaccines. The aim is to elicit a protective antibody response against C. albicans.[11]
α-Linked Mannotetraose: Fungal Cell Wall Architecture
α-1,2- and α-1,6-linked mannotetraose units are integral parts of the complex mannan structures in the cell walls of various fungi, including pathogenic species.[4] These structures are crucial for maintaining cell wall integrity and for the interaction of the fungus with its environment and host.
Experimental Protocols
This section details common experimental methodologies for the production, purification, and analysis of mannotetraose.
Enzymatic Production of β-1,4-Mannotetraose from Mannan
This protocol is a generalized procedure based on methodologies for the enzymatic hydrolysis of mannan-rich substrates.
1. Substrate Preparation:
- Source a mannan-rich substrate such as locust bean gum, konjac powder, or copra meal.[3]
- Prepare a suspension of the substrate in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0-7.0). The concentration will depend on the substrate's solubility and the desired product yield.
2. Enzymatic Hydrolysis:
- Add a purified β-mannanase to the substrate suspension. The enzyme-to-substrate ratio needs to be optimized for efficient hydrolysis.
- Incubate the reaction mixture at the optimal temperature for the enzyme (typically 40-60°C) with constant agitation for a predetermined time (e.g., 2-24 hours).[5]
- Monitor the reaction progress by taking aliquots at different time points and analyzing the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
3. Reaction Termination:
- Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH to a value that inactivates the enzyme.
A workflow for this process is illustrated below.
Caption: Experimental workflow for the enzymatic production of mannotetraose.
Purification of Mannotetraose
Following enzymatic hydrolysis, mannotetraose needs to be purified from the reaction mixture which may contain unreacted substrate, other oligosaccharides, and monosaccharides.
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Ultrafiltration: To remove the enzyme and larger unhydrolyzed polysaccharides.[12]
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Activated Carbon Chromatography: To separate oligosaccharides based on their size.
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Size-Exclusion Chromatography (SEC): For high-resolution separation of different mannooligosaccharides.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive method for the separation and quantification of carbohydrates.[13]
Structural Analysis of Mannotetraose
The precise structure of the purified mannotetraose is confirmed using the following techniques:
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High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of mannotetraose isomers. Different column chemistries, such as aminopropyl-silica or graphitized carbon, can be employed.[14][15]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weight and confirm the composition of the tetrasaccharide.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the unambiguous determination of the glycosidic linkages and the anomeric configuration of each mannose residue.[16][17][18]
Conclusion
Mannotetraose represents a class of oligosaccharides with significant and diverse biological roles, from serving as a prebiotic in the gut to acting as a key immunological determinant on the surface of pathogenic fungi. The ability to produce and structurally characterize different mannotetraose isomers is crucial for advancing our understanding of their functions and for the development of novel therapeutics, including prebiotics and antifungal vaccines. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted nature of this important tetrasaccharide.
References
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- 2. Chemical structure of the cell-wall mannan of Candida albicans serotype A and its difference in yeast and hyphal forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of mannanase from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal Pathogenesis-Related Cell Wall Biogenesis, with Emphasis on the Maize Anthracnose Fungus Colletotrichum graminicola - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High concentration and yield production of mannose from açaí (Euterpe oleracea Mart.) seeds via mannanase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Re-interpreting the role of endo-β-mannanases as mannan endotransglycosylase/hydrolases in the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissection of the anti-Candida albicans mannan immune response using synthetic oligomannosides reveals unique properties of β-1,2 mannotriose protective epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannosylation in Candida albicans: role in cell wall function and immune recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fully deprotected β-(1→2)-mannotetraose forms a contorted α-helix in solution: convergent synthesis and conformational characterization by NMR and DFT - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Purification and Characterization of β-Mannanase Derived from Rhizopus microsporus var. rhizopodiformis Expressed in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preliminary evaluation of colorimetric and HPLC-based methods for quantifying β-(1→4)-mannobiose in a crude material [jstage.jst.go.jp]
- 15. HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 18. Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
